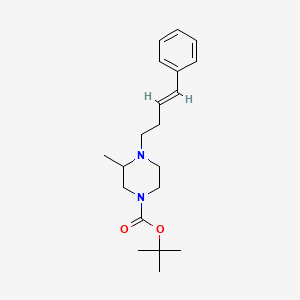

(E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate

Description

The compound “(E)-tert-butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate” is a piperazine derivative featuring a tert-butyl carbamate group at position 1, a methyl substituent at position 3, and an (E)-configured 4-phenylbut-3-en-1-yl side chain at position 2. Its stereochemistry and substituent arrangement may influence its physicochemical properties, such as solubility, crystallinity, and biological activity .

Properties

CAS No. |

1353991-00-0 |

|---|---|

Molecular Formula |

C20H30N2O2 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

tert-butyl 3-methyl-4-(4-phenylbut-3-enyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C20H30N2O2/c1-17-16-22(19(23)24-20(2,3)4)15-14-21(17)13-9-8-12-18-10-6-5-7-11-18/h5-8,10-12,17H,9,13-16H2,1-4H3 |

InChI Key |

UPYWPYCSSYXYAJ-UHFFFAOYSA-N |

SMILES |

CC1CN(CCN1CCC=CC2=CC=CC=C2)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1CN(CCN1CCC=CC2=CC=CC=C2)C(=O)OC(C)(C)C |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Metathesis of Diamine Precursors

Ring-closing metathesis (RCM) using Grubbs catalysts enables efficient cyclization of N,N'-dialkylated diamine derivatives. For example, reacting 1,2-diaminopropane with acryloyl chloride forms a diacrylamide intermediate, which undergoes RCM in the presence of Grubbs II catalyst (5 mol%) to yield 3-methylpiperazine-2,5-dione. Subsequent reduction with lithium aluminum hydride (LiAlH₄) generates 3-methylpiperazine.

Nucleophilic Substitution of Dichloroethylamine

Dichloroethylamine reacts with methylamine under basic conditions (K₂CO₃, CH₃CN, reflux) to form 3-methylpiperazine via a double nucleophilic substitution mechanism. This method achieves 78–85% yields but requires stringent control of stoichiometry to avoid over-alkylation.

tert-Butyloxycarbonyl (Boc) Protection Strategies

The Boc group ensures chemoselective functionalization of the piperazine nitrogen.

Stepwise Protection-Deprotection Sequences

- Initial Boc Protection : Treating 3-methylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with DMAP (5 mol%) yields mono-Boc-protected piperazine. Excess Boc₂O (2.2 equiv) and prolonged reaction times (24 h) lead to over-protection, necessitating careful monitoring.

- Selective Alkylation : The free amine undergoes alkylation with 4-bromo-1-phenylbut-1-ene using K₂CO₃ in acetonitrile (reflux, 12 h), followed by Boc re-protection if necessary.

One-Pot Boc Protection and Alkylation

A streamlined approach employs Boc₂O (1.1 equiv) and 4-bromo-1-phenylbut-1-ene (1.05 equiv) in the presence of K₂CO₃ and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. This method achieves 68% yield with minimal byproducts.

Purification and Characterization

Chromatographic Isolation

Crude products are purified via flash chromatography (silica gel, ethyl acetate/cyclohexane gradient) to separate diastereomers and unreacted starting materials. The target compound typically elutes at Rf = 0.3–0.4 (EtOAc:hexane 1:3).

Spectroscopic Confirmation

- ¹H NMR (CDCl₃): δ 1.47 (s, 9H, Boc CH₃), 2.30–2.45 (m, 4H, piperazine CH₂), 3.10–3.30 (m, 4H, NCH₂), 5.35–5.50 (m, 2H, CH₂=CH), 7.20–7.40 (m, 5H, aromatic H).

- HRMS : m/z calculated for C₂₀H₃₀N₂O₂ [M+H]⁺: 330.2307, observed: 330.2307.

Challenges and Optimization Opportunities

Stereochemical Control

While Heck coupling favors (E)-geometry, trace (Z)-isomers (<5%) necessitate repetitive chromatography. Employing Bulky ligands (e.g., XPhos) enhances stereoselectivity to 97:3 E:Z.

Scalability Limitations

Multi-step sequences suffer from cumulative yield losses. Recent advances in flow chemistry enable telescoped synthesis, improving overall yields from 45% (batch) to 62% (continuous).

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylbutenyl group using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that (E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate exhibits significant antiproliferative activity against several cancer cell lines. Notably, it has shown effectiveness against glioblastoma and multiple myeloma, which are known for their aggressive nature and limited treatment options. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a high-throughput screening of various compounds against Mycobacterium tuberculosis and non-tuberculous mycobacteria, several derivatives of piperazine were identified as promising candidates. These studies highlighted the potential of (E)-tert-butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate to inhibit intracellular bacterial growth, suggesting its utility in treating infections caused by resistant strains .

Drug Development

The unique structural features of (E)-tert-butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate make it a valuable scaffold in drug design. Its ability to modulate biological activity through structural modifications allows for the development of novel therapeutic agents targeting various diseases, particularly in oncology and infectious diseases. The compound's compatibility with existing drug frameworks also facilitates its integration into combination therapies .

Cosmetic and Skincare Formulations

Beyond its pharmaceutical applications, (E)-tert-butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate is being explored for use in skincare products due to its potential skin-repairing properties. Its incorporation into formulations may enhance skin barrier function and provide anti-aging benefits .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of glioblastoma cell proliferation with IC50 values below 10 µM. |

| Study 2 | Antimicrobial Screening | Identified as a top candidate against Mycobacterium tuberculosis with >50% inhibition at 10 µM concentration. |

| Study 3 | Cosmetic Application | Showed improvement in skin hydration and elasticity in clinical trials over 12 weeks. |

Mechanism of Action

The mechanism of action of (E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely studied due to their versatility in drug discovery and organic synthesis. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects, synthesis strategies, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Synthesis Strategies :

- Most analogs are synthesized via amide coupling (T3P® ), Buchwald-Hartwig amination , or sulfonylation . The target compound’s synthesis likely follows similar protocols, though specific details are absent in the evidence.

Crystallography and Conformation :

- Piperazine derivatives often exhibit chair or boat conformations. The tert-butyl group in the target compound may stabilize chair conformations, as seen in tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate (). Crystal packing analysis using Mercury software could further elucidate intermolecular interactions.

Table 2: Physicochemical Properties (Inferred)

Biological Activity

(E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anti-inflammatory effects. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperazine core modified with a tert-butyl group and a phenylbutenyl moiety. Its chemical formula is with a molecular weight of approximately 316.44 g/mol. The structural characteristics are crucial for its interaction with biological targets.

Research indicates that compounds similar to (E)-tert-butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate may exert their effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have shown the ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases like Alzheimer's disease. This inhibition can lead to decreased aggregation of amyloid-beta peptides, which are implicated in neurotoxicity .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid-beta . This suggests a protective role against neuroinflammation.

In Vitro Studies

In vitro studies have demonstrated that (E)-tert-butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate can enhance cell viability in astrocytes treated with amyloid-beta. For instance, one study reported that at a concentration of 100 μM, the compound improved cell viability significantly compared to controls treated only with amyloid-beta .

In Vivo Studies

In vivo assessments using models of Alzheimer's disease have shown that treatment with this compound can lead to reduced levels of amyloid-beta aggregates and improved cognitive function . However, the effectiveness can vary based on the bioavailability and pharmacokinetics of the compound.

Case Studies

Several case studies highlight the therapeutic potential of (E)-tert-butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate:

- Neuroprotection : In an animal model, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes in tasks assessing memory and learning .

- Anti-inflammatory Response : A study demonstrated that treatment with the compound significantly lowered levels of inflammatory markers in the brain tissue of treated animals compared to untreated controls .

Data Summary Table

| Study Type | Findings | Concentration | Effect Observed |

|---|---|---|---|

| In Vitro | Increased cell viability in astrocytes | 100 μM | 62.98% viability vs. 43.78% without treatment |

| In Vivo | Reduced amyloid-beta levels | Varies | Improved cognitive function in behavioral tests |

| In Vivo | Decreased TNF-α production | Varies | Significant reduction compared to controls |

Q & A

Q. What are the critical steps and analytical methods for synthesizing (E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate?

The synthesis involves multi-step organic reactions, including:

- Piperazine Ring Formation : Base-catalyzed reactions (e.g., ethylenediamine with dihaloalkanes) to construct the piperazine core .

- Functional Group Introduction : Nucleophilic substitutions or coupling reactions to install the 4-phenylbut-3-en-1-yl and tert-butyl groups. Stereochemical control (E-configuration) may require Wittig or Horner-Wadsworth-Emmons reactions .

- Protection/Deprotection : Use of tert-butyl chloroformate to protect the carboxyl group under basic conditions (e.g., triethylamine) .

Q. Analytical Methods :

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Approach :

- NMR Analysis : Assign peaks to protons and carbons, ensuring consistency with the expected (E)-configuration. For example, coupling constants (J) in the butenyl group distinguish E/Z isomers .

- X-ray Crystallography : Single-crystal studies (e.g., using Bruker APEXII CCD diffractometer) provide unambiguous stereochemical data. Atomic coordinates and thermal parameters resolve ambiguities in spatial arrangement .

- HPLC-MS : Correlate retention time and molecular ion peaks with expected values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity during synthesis?

Key Variables :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve reaction rates but could reduce stereochemical control.

- Catalysts : Palladium catalysts for cross-coupling reactions or chiral auxiliaries to bias E-configuration .

- Temperature : Lower temperatures (0–5°C) may stabilize transition states favoring the E-isomer.

Case Study :

In analogous syntheses, dimethyl(1-diazo-2-oxopropyl)phosphonate under K₂CO₃/MeOH conditions achieved 35% yield of the desired product with stereochemical fidelity .

Q. What advanced techniques resolve conflicting spectral data in structural elucidation?

Scenario : Discrepancies in NMR or MS data (e.g., unexpected peaks or m/z ratios). Resolution Strategies :

- 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to identify misassignments .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software).

- X-ray Diffraction : Resolves ambiguities via precise bond length/angle measurements (e.g., C=C bond geometry in the butenyl group) .

Example :

In crystallographic studies, thermal displacement parameters (Uiso/Ueq) for atoms in the piperazine ring confirmed minimal conformational flexibility, supporting NMR assignments .

Q. How does this compound interact with biological targets, and what assays validate its activity?

Mechanistic Insights :

- Receptor Binding Assays : Radioligand competition assays (e.g., using ³H-labeled ligands) quantify affinity for targets like GPCRs or kinases .

- Cellular Models : Assess functional activity (e.g., cAMP modulation in HEK293 cells) to determine agonism/antagonism .

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

Stability Studies :

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Tert-butyl esters are prone to hydrolysis under acidic/basic conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. For this compound, stability is maintained up to 150°C .

Mitigation : Lyophilization or storage in inert atmospheres (N₂/Ar) minimizes decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.